REACTION_CXSMILES
|
[C:1]([C:3]1[C:4](=O)[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([CH3:13])=[C:8]([CH3:14])[CH:7]=2)#[N:2].P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:4]1[C:3]([C:1]#[N:2])=[CH:12][C:11]2[C:6](=[CH:7][C:8]([CH3:14])=[C:9]([CH3:13])[CH:10]=2)[N:5]=1
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Name
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|
Quantity
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67.5 g
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Type
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reactant
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Smiles
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C(#N)C=1C(NC2=CC(=C(C=C2C1)C)C)=O
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Name
|
|
Quantity
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340 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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this was heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
|
Details
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The mixture was cooled
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Type
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CUSTOM
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Details
|
excess phosphoryl chloride was removed by vacuum evaporation
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Type
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ADDITION
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Details
|
the residue was carefully added to water with vigorous stirring
|
Type
|
CUSTOM
|
Details
|
The solid which formed
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
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Type
|
CUSTOM
|
Details
|
recrystallized from methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C=C1C#N)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |